2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
2-Amino-1-(1,6-diazaspiro[34]octan-6-yl)ethanone is a compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,6-diazaspiro[3One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Industry: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile
- 2-(2-Acryloyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-(1H-indazol-4-yl)-benzonitrile
Uniqueness
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c9-5-7(12)11-4-2-8(6-11)1-3-10-8/h10H,1-6,9H2 |
InChI Key |
SLUONWZFSMZEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)C(=O)CN |
Origin of Product |
United States |
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